2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a phenyl group, a chloro group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. One common method includes the condensation of 6-chloro-2-oxo-4-phenylquinazoline with N-[3-(methylsulfanyl)phenyl]acetamide under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different substituents on the quinazolinone core.
Scientific Research Applications
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinazolinone core and substituents.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-oxo-4-phenylquinazoline: Shares the quinazolinone core but lacks the acetamide and methylsulfanyl groups.
N-[3-(methylsulfanyl)phenyl]acetamide: Contains the acetamide and methylsulfanyl groups but lacks the quinazolinone core.
Uniqueness
The uniqueness of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide lies in its combined structural features, which contribute to its distinct chemical and biological properties. The presence of both the quinazolinone core and the acetamide moiety with a methylsulfanyl group enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-30-18-9-5-8-17(13-18)25-21(28)14-27-20-11-10-16(24)12-19(20)22(26-23(27)29)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYORYLRXLLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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